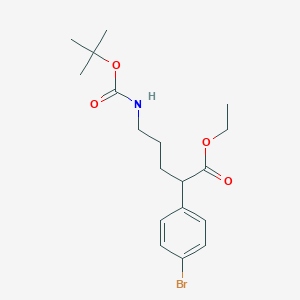
Ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with a suitable halogenating agent to introduce the bromine atom.
Coupling with Pentanoic Acid Derivative: The bromophenyl intermediate is then coupled with a pentanoic acid derivative under conditions that favor ester formation.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl-protected amine can be deprotected to reveal an active amine group that interacts with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl2-(4-chlorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-fluorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-methylphenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
Uniqueness
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can influence the compound’s reactivity and its interactions in biological systems.
Propiedades
Fórmula molecular |
C18H26BrNO4 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H26BrNO4/c1-5-23-16(21)15(13-8-10-14(19)11-9-13)7-6-12-20-17(22)24-18(2,3)4/h8-11,15H,5-7,12H2,1-4H3,(H,20,22) |
Clave InChI |
RBYCRSFQTRAFHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
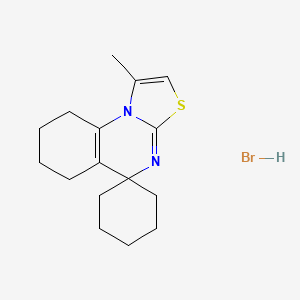
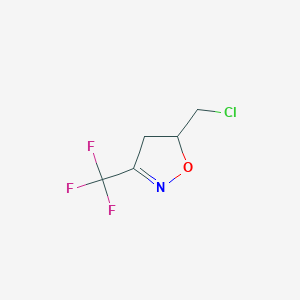
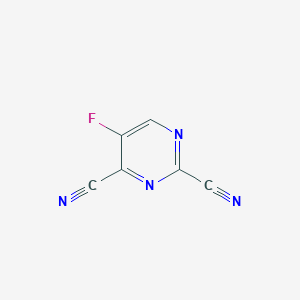

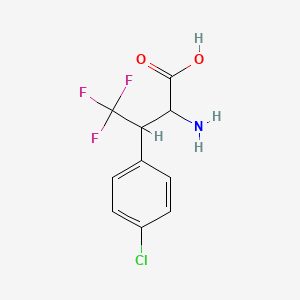



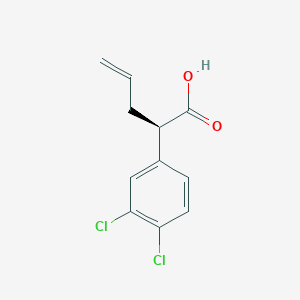
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
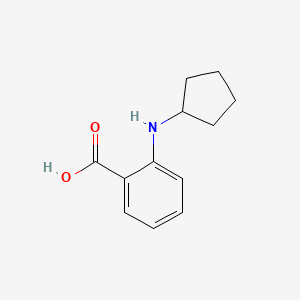
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)

